1,4-Dithiane-2,3-dithiol

Description

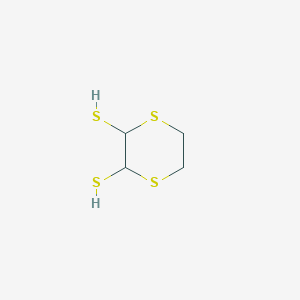

Structure

2D Structure

3D Structure

Properties

CAS No. |

832109-58-7 |

|---|---|

Molecular Formula |

C4H8S4 |

Molecular Weight |

184.4 g/mol |

IUPAC Name |

1,4-dithiane-2,3-dithiol |

InChI |

InChI=1S/C4H8S4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2 |

InChI Key |

YJXTVDOEGWNHLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(C(S1)S)S |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dithiane 2,3 Dithiol and Functionalized Derivatives

Direct Synthetic Pathways to 1,4-Dithiane-2,3-dithiol

Direct synthetic routes to this compound are not explicitly reported. However, analogous chemical transformations suggest potential, albeit currently hypothetical, pathways.

Multi-Step Approaches from Precursor Molecules

A plausible multi-step synthesis could commence from a suitably functionalized C4 backbone, which would undergo cyclization with a sulfur-donating reagent. One conceptual approach involves starting with a 1,4-dihalobutane derivative that already contains the desired vicinal functionality or its precursor. For instance, a meso- or (±)-2,3-disubstituted-1,4-dibromobutane could be reacted with sodium sulfide (B99878) to form the 1,4-dithiane (B1222100) ring. The substituents at the 2 and 3 positions would then need to be converted to thiol groups.

Another hypothetical route could involve the dimerization of a C2 synthon. While the dimerization of mercaptoacetaldehyde (B1617137) is known to produce 1,4-dithiane-2,5-diol (B140307), a different precursor would be required for the 2,3-dithiol isomer. A potential, yet unproven, precursor could be a molecule containing a vicinal dithiol or protected dithiol functionality on a two-carbon backbone, which could then be induced to dimerize.

Exploration of Mercaptoacetaldehyde Dimerization as an Analogue to 1,4-Dithiane-2,5-diol Synthesis

The synthesis of 1,4-dithiane-2,5-diol via the dimerization of mercaptoacetaldehyde is a well-established process. uzh.chuniurb.itresearchgate.net In aqueous solutions, mercaptoacetaldehyde exists in equilibrium with its cyclic dimer, 1,4-dithiane-2,5-diol. nih.gov This reaction, however, yields the 2,5-disubstituted product and not the 2,3-isomer.

For the synthesis of this compound, a different starting material would be necessary. A hypothetical analogue could be a molecule like 1,2-dithioacetaldehyde, which upon dimerization might yield the desired 2,3,5,6-tetrasubstituted-1,4-dithiane, though this remains speculative. The challenge lies in the synthesis and controlled dimerization of such a reactive precursor.

Synthesis of 1,4-Dithiane-2,3-dicarboxylate and Related Building Blocks

The synthesis of 1,4-dithiane-2,3-dicarboxylate is a critical step in a potential pathway to this compound, as the dicarboxylate can be a precursor to the dithiol functionality.

Preparative Methods for Dicarboxylate Esters

Direct methods for the synthesis of 1,4-dithiane-2,3-dicarboxylate are not readily found in the literature. However, general methods for the synthesis of vicinal dicarboxylates on cyclic scaffolds can be considered. One potential approach is the Diels-Alder reaction. A dienophile such as diethyl fumarate (B1241708) could react with a sulfur-containing diene, followed by reduction of the double bond to yield the saturated 1,4-dithiane-2,3-dicarboxylate. The challenge would be the synthesis of a suitable sulfur-containing diene.

Another approach could involve the cyclization of a linear precursor. For example, the reaction of diethyl 2,3-dihaloadipate with sodium sulfide could theoretically yield diethyl 1,4-dithiane-2,3-dicarboxylate. The stereochemistry of the product would depend on the stereochemistry of the starting dihaloadipate.

A documented synthesis that provides a vicinal dicarboxylate on a six-membered ring is the preparation of diethyl pyridine-2,3-dicarboxylate from propargylamine (B41283) and diethyl butynedioate. google.com While this is an aromatic heterocycle, it demonstrates the construction of the desired functional group arrangement.

Functional Group Interconversion Strategies to Access Dithiol Moieties

Once the 1,4-dithiane-2,3-dicarboxylate is obtained, the conversion of the two ester groups into thiol groups is a more standard transformation. A common method is the reduction of the esters to the corresponding diol, followed by conversion of the diol to a dithiol.

The reduction of the diester to 1,4-dithiane-2,3-dimethanol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4). The resulting diol can then be converted to a dithiol through several methods. One common method is the conversion of the alcohols to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea.

Alternatively, the diol can be converted to a dihalide using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2), followed by reaction with a sulfur nucleophile.

General Synthetic Strategies for Substituted 1,4-Dithianes

While specific methods for this compound are scarce, general strategies for the synthesis of substituted 1,4-dithianes are more established and could potentially be adapted.

One of the most versatile methods for the synthesis of substituted 1,4-dithianes is the Parham ring expansion. nih.govtandfonline.com This reaction involves the rearrangement of a 1,3-dithiolane (B1216140), which can be prepared from an α-halocarbonyl compound and ethane-1,2-dithiol. The 1,3-dithiolane then rearranges to a 1,4-dithiane upon treatment with a base. By choosing an appropriately substituted α-halocarbonyl, it might be possible to introduce the desired functionality at the 2 and 3 positions of the 1,4-dithiane ring.

Another general approach is the reaction of a 1,4-dielectrophile with a sulfur nucleophile. For instance, a 1,4-dihalide or a 1,4-ditosylate can be reacted with sodium sulfide to form the 1,4-dithiane ring. The substituents on the carbon backbone will determine the substitution pattern of the resulting dithiane.

The table below summarizes some of the general synthetic approaches that could be considered for the synthesis of substituted 1,4-dithianes.

| Synthetic Strategy | Description | Potential for this compound Synthesis |

| Parham Ring Expansion | Rearrangement of a 1,3-dithiolane to a 1,4-dithiane. | Could potentially be used if a suitable α-halocarbonyl with the desired C2 and C3 precursors is available. |

| Cyclization of a C4 Precursor | Reaction of a 1,4-difunctionalized butane (B89635) derivative with a sulfur nucleophile. | A viable route if a 2,3-disubstituted-1,4-dihalobutane can be synthesized. |

| Diels-Alder Reaction | [4+2] cycloaddition of a sulfur-containing diene and a dienophile. | A potential route if a suitable diene can be prepared to introduce the 1,4-dithia system. |

Ring Expansion Methodologies (e.g., from 1,3-dithiolanes)

A versatile and widely applicable strategy for synthesizing substituted 1,4-dithiane ring systems is the ring expansion of 1,3-dithiolanes, a method pioneered by Parham. nih.govbeilstein-journals.org This approach is particularly effective for creating unsaturated derivatives like 5,6-dihydro-1,4-dithiins. The reaction proceeds through a 1,2-sulfur migration involving a cyclic sulfonium (B1226848) intermediate. nih.govbeilstein-journals.org

The general process begins with the condensation of a dithiol, such as ethane-1,2-dithiol, with an α-halocarbonyl compound or its acetal (B89532) equivalent. nih.gov The resulting 1,3-dithiolane intermediate can then undergo rearrangement to the more stable six-membered 1,4-dithiane ring, often accompanied by the elimination of a hydrogen halide to yield the dihydrodithiin. nih.govbeilstein-journals.org For instance, the condensation of ethane-1,2-dithiol with chloroacetaldehyde (B151913) dimethylacetal yields a 1,3-dithiolane that spontaneously rearranges to a 1,4-dithiane upon heating. nih.gov This two-step procedure is noted for its simplicity and scalability. nih.gov

This ring expansion has also been explored with different starting materials. Gold-catalyzed reactions of alkyne-substituted 1,3-dithiolanes can lead to a Parham-type 1,2-sulfur migration, generating a dithiinyl cation that can participate in further cyclizations. beilstein-journals.org More recently, base-mediated rearrangements of 1,3-dithianyl-substituted propargylamines have been shown to expand the dithiane ring to form larger, nine-membered heterocycles. acs.org

Table 1: Parham Ring Expansion for 5,6-dihydro-1,4-dithiin Synthesis

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Condensation | Ethane-1,2-dithiol, Chloroacetaldehyde dimethylacetal | - | 2-(chloromethyl)-1,3-dithiolane | nih.gov |

Cyclization and Annulation Reactions Involving Sulfur Precursors

Direct cyclization is a fundamental method for forming the 1,4-dithiane ring. The parent 1,4-dithiane is synthesized by the reaction of 1,2-ethanedithiol (B43112) with 1,2-dibromoethane. wikipedia.org Similarly, functionalized derivatives can be prepared through related pathways. The cyclization of 1,2-ethanedithiol with chloroacetyl chloride, for example, produces 2-oxo-1,4-dithiane. orgsyn.org

Annulation reactions using readily available 1,4-dithiane derivatives serve as powerful tools for building more complex, functionalized heterocyclic systems. The commercially available 1,4-dithiane-2,5-diol, a stable dimer of mercaptoacetaldehyde, is a versatile synthon for such transformations. beilstein-journals.orgresearchgate.net Although it is often used as a source of mercaptoacetaldehyde for dehydration to 1,4-dithiin, it also participates in various cycloadditions. beilstein-journals.org

Key examples of these reactions include:

[3+2] Annulation: A highly diastereoselective [3+2] annulation reaction between 1,4-dithiane-2,5-diol and maleimides, catalyzed by DABCO, yields highly functionalized biheterocyclic tetrahydrothiophene (B86538) derivatives. acs.org

[3+3] Cycloaddition: In another DABCO-catalyzed reaction, 1,4-dithiane-2,5-diol undergoes a [3+3] cycloaddition with azomethine imines to produce six-membered dinitrogen-fused heterocycles with excellent diastereoselectivity. researchgate.net

Sulfa-Michael/Aldol Tandem Reactions: 1,4-dithiane-2,5-diol can react with electrophilic alkenes like 2-nitroalkenes in a one-pot sulfa-Michael/Henry reaction sequence to afford substituted 4-nitro-tetrahydro-thiophene-3-ol derivatives. researchgate.net

Stereoselective and Regioselective Functionalization of the 1,4-Dithiane Core

Direct functionalization of the pre-formed 1,4-dithiane ring presents unique challenges and opportunities for controlling selectivity. The functionalization of the saturated 1,4-dithiane heterocycle is often difficult due to the propensity of its lithiated derivatives to undergo β-fragmentation. nih.govbeilstein-journals.org However, unsaturated derivatives like 1,4-dithiins and 5,6-dihydro-1,4-dithiins offer more stable platforms for functionalization. nih.gov

Regioselectivity: Controlling the site of functionalization is crucial. While the monooxidation of 1,4-dithianes can be difficult to control regioselectively, the resulting sulfoxide (B87167) isomers can sometimes be separated to allow for further reactions. beilstein-journals.org In unsaturated systems, metalation offers a powerful route for regioselective C-H functionalization. Knochel and co-workers developed a method for the selective magnesiation or zincation of 1,4-dithiin at specific positions using turbo-Hauser-type bases, creating stable organometallic reagents for cross-coupling reactions. nih.govbeilstein-journals.org

Drawing parallels from related sulfur heterocycles, the regioselectivity of lithiation can be precisely controlled by directing groups. In studies on 2-(2,4-dihalophenyl)-1,3-dithiane derivatives, lithiation occurs selectively at the aromatic ring carbon, kinetically guided by the coordinating effect of the halo substituents, which overrides the higher thermodynamic acidity of the dithiane proton. rsc.orgrsc.org This principle of a Complex Induced Proximity Effect (CIPE) highlights a powerful strategy for achieving regiocontrol.

Stereoselectivity: Stereocontrolled reactions are essential for synthesizing complex molecules. The addition of lithiated 5,6-dihydro-1,4-dithiins to aldehydes can be used for the stereoselective synthesis of cis-olefins. nih.gov Furthermore, annulation reactions involving 1,4-dithiane precursors often exhibit high levels of stereocontrol. The base-catalyzed [3+2] annulation of 1,4-dithiane-2,5-diol with maleimides, for example, proceeds with excellent diastereoselectivity (up to >20:1 d.r.). acs.org

Table 2: Example of Regioselective Lithiation in a Dithiane-Containing System

| Substrate | Reagent | Conditions | Site of Lithiation | Key Finding | Reference |

|---|

Spectroscopic and Structural Characterization of 1,4 Dithiane 2,3 Dithiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 1,4-dithiane-2,3-dithiol would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would provide critical information for structural assignment.

Expected ¹H NMR Data:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Thiol Protons (-SH) | Broad singlet | s |

| Methine Protons (-CH-S) | Dependent on stereochemistry | d or m |

| Methylene Protons (-CH₂-S) | Complex multiplets | m |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework of this compound. The number of signals would indicate the number of unique carbon environments.

Expected ¹³C NMR Data:

| Carbon Type | Expected Chemical Shift (ppm) |

| Methine Carbons (-CH-S) | 30-50 |

| Methylene Carbons (-CH₂-S) | 25-45 |

Note: This table is predictive and not based on experimental data.

Multidimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, multidimensional NMR techniques would be indispensable. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish ¹H-¹H connectivities, directly bonded ¹H-¹³C pairs, and long-range ¹H-¹³C correlations, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be used to probe through-space proximities of protons, which is crucial for determining the stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₄H₈S₄). The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Expected Mass Spectrometry Data:

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 184.956 | Molecular Ion |

| Fragments | Various | Resulting from C-S and S-S bond cleavages |

Note: The molecular weight is calculated based on the molecular formula C₄H₈S₄. Fragmentation is predictive.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the scattering of light at different frequencies provides a "fingerprint" of the functional groups present. For this compound, these techniques would be particularly useful for identifying the S-H and C-S stretching vibrations.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| S-H Stretch | 2550-2600 | IR, Raman |

| C-H Stretch | 2850-3000 | IR, Raman |

| C-S Stretch | 600-800 | IR, Raman |

| S-S Stretch | 400-500 | Raman |

Note: This table is predictive and not based on experimental data.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the dithiane ring. It would also unequivocally establish the relative stereochemistry of the thiol groups.

Expected Crystallographic Data:

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-S Bond Lengths | ~1.8 Å |

| S-S Bond Lengths | ~2.0-2.1 Å |

| C-C Bond Lengths | ~1.54 Å |

| Bond Angles | Consistent with a chair or twist-boat conformation |

Note: This table presents typical values for similar structures and is not based on experimental data for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Following an extensive search of scientific literature and chemical databases, no experimental or theoretical data regarding the chiroptical spectroscopy of chiral derivatives of this compound could be located. This includes the absence of research findings related to Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) studies, which are essential for characterizing the stereochemical and conformational properties of chiral molecules.

The disulfide and thiol chromophores within such a molecule would be expected to exhibit characteristic electronic transitions that could be probed by CD spectroscopy. In principle, the sign and intensity of the Cotton effects in the CD spectrum would be highly sensitive to the absolute configuration of the stereogenic centers and the conformation of the dithiane ring, particularly the dihedral angle of the disulfide bond if one were formed through oxidation of the vicinal thiols.

However, without any published research on the synthesis of chiral this compound or its derivatives, no chiroptical data has been generated or reported. The synthesis of such a specific, highly functionalized chiral dithiane presents considerable synthetic challenges, which may account for the lack of available information.

Consequently, it is not possible to provide detailed research findings or data tables on the chiroptical properties of this compound at this time. Further research, including the successful asymmetric synthesis and subsequent spectroscopic analysis of its enantiomers, would be required to generate the data necessary for a thorough chiroptical characterization.

Reactivity and Reaction Mechanisms of 1,4 Dithiane 2,3 Dithiol

Nucleophilic Reactivity of Thiol Groups

The thiol groups in 1,4-dithiane-2,3-dithiol are expected to be the primary sites of nucleophilic reactivity. The sulfur atoms, with their lone pairs of electrons, can readily attack electrophilic centers. This reactivity is analogous to that of other dithiols and is fundamental to the compound's utility in synthesis.

While specific studies on the Michael-type addition reactions of this compound are not extensively documented, the general reactivity of dithiols in conjugate additions is well-established. Dithiols are known to undergo double conjugate addition to activated alkynes, such as propargylic ketones, esters, and aldehydes, to form β-keto 1,3-dithianes in excellent yields. researchgate.netorganic-chemistry.org This process typically involves the tandem reaction of both thiol groups with the electrophilic alkyne.

By analogy, the vicinal thiol groups of this compound would be expected to act as potent nucleophiles in Michael-type additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction would proceed through the formation of a thiolate anion in the presence of a base, which then attacks the β-carbon of the Michael acceptor. A second intramolecular or intermolecular addition could follow, depending on the substrate and reaction conditions.

Table 1: Examples of Michael-type Addition Reactions with Dithiols (by Analogy)

| Dithiol | Michael Acceptor | Product Type | Reference |

| Propane-1,3-dithiol | Propargylic Ketones | β-Keto 1,3-dithianes | researchgate.netresearchgate.net |

| Dithiols | Dialkyl Acetylenedicarboxylates | Ketene Dithioacetals | researchgate.net |

The thiol groups of this compound are anticipated to react readily with a variety of electrophiles and alkylating agents. In the presence of a base, the dithiols can be deprotonated to form highly nucleophilic thiolate anions. These thiolates can then displace leaving groups in SN2 reactions with alkyl halides or open epoxide rings.

The reactivity of dithianes, particularly 1,3-dithianes, with electrophiles after deprotonation of a C-H bond adjacent to the sulfur atoms is a cornerstone of "umpolung" chemistry. organic-chemistry.org While this involves a carbanion rather than a thiolate, it highlights the ability of the sulfur-containing ring to stabilize negative charges. For this compound, the focus is on the nucleophilicity of the S-H groups themselves. The reaction of the resulting thiolates with bifunctional electrophiles could lead to the formation of new heterocyclic rings.

Table 2: Representative Reactions of Thiolates with Electrophiles (by Analogy)

| Thiolate Source | Electrophile | Product Type | Reference |

| Lithiated 1,3-dithiane | Alkyl Halides | 2-Alkyl-1,3-dithianes | organic-chemistry.org |

| Lithiated 1,3-dithiane | Epoxides | β-Hydroxy dithianes | organic-chemistry.org |

| Diiron dithiolato complexes | Alkylating Agents | S-Alkylated complexes | nih.gov |

Oxidative Transformations and Redox Behavior

The sulfur atoms in this compound are susceptible to oxidation, and the vicinal dithiol motif suggests a rich redox chemistry.

Oxidation of the dithiane ring typically leads to the formation of sulfoxides and subsequently sulfones. organic-chemistry.org The oxidation of vicinal diols, an analogous functional group, can be selectively controlled to yield α-hydroxy ketones, indicating that selective oxidation of one of the thiol groups in this compound might be possible. researchgate.netresearchgate.net The oxidation of vicinal dithiols in cyclic systems can be complex, potentially leading to the formation of cyclic disulfides. The oxidation of 1,4-dihydrobenzo-2,3-dithiane by Pseudomonas putida has been shown to yield various metabolites, including a novel cis-dihydrodiol, highlighting the complex enzymatic transformations possible for such structures. google.com

The vicinal dithiol groups are expected to be redox-active. Organic disulfides can be electrochemically reduced to their corresponding dithiols and re-oxidized to the disulfide. nih.gov This reversible redox behavior is the basis for their application as cathode materials in lithium batteries. The redox potential of such systems can be tuned by the surrounding molecular structure. nih.gov It is known that vicinal dithiols can reduce cyclic disulfide triggers, and this reactivity is central to the function of various cellular redox systems involving proteins like thioredoxin and glutaredoxin. acs.orgnih.gov The electrochemical properties of this compound itself have not been extensively reported, but by analogy with other dithiol-containing compounds, it is expected to exhibit interesting redox behavior.

Controlled Oxidation to Disulfide Bridges

The controlled oxidation of this compound is a key reaction that leads to the formation of intramolecular disulfide bridges. This process is fundamental to the chemistry of dithiol compounds and is often a focal point of study. The proximity of the two thiol groups on the dithiane ring facilitates the formation of a cyclic disulfide. This transformation can be achieved using a variety of mild oxidizing agents. The resulting fused bicyclic system is a recurring motif in the study of this compound's chemistry.

The reaction typically proceeds under conditions that favor the formation of the S-S bond without over-oxidation of the sulfur atoms. The choice of oxidant and reaction conditions is crucial for achieving high yields of the desired disulfide.

Selective Oxidation to Sulfoxides and Sulfones

Selective oxidation of the sulfur atoms in this compound to sulfoxides and subsequently to sulfones represents a more complex oxidative transformation. The presence of multiple sulfur atoms of differing reactivity (thiol vs. thioether) presents a challenge in achieving selectivity. The thioether sulfur atoms within the 1,4-dithiane (B1222100) ring can be oxidized, as can the sulfur atoms of the thiol groups, though the latter are more typically involved in disulfide bond formation as a primary oxidative pathway.

The selective oxidation to a sulfoxide (B87167) introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers. Further oxidation to the sulfone results in an achiral sulfonyl group. The specific reagents and stoichiometry used will dictate the extent of oxidation and the resulting product distribution. For instance, stronger oxidizing agents and harsher conditions are generally required to form sulfones compared to sulfoxides.

Investigation of Redox Potentials and Intermediates

The redox behavior of this compound and its derivatives is a subject of electrochemical investigation. Techniques such as cyclic voltammetry are employed to determine the redox potentials associated with the oxidation and reduction processes of the sulfur-containing functional groups. These studies provide insight into the thermodynamics and kinetics of electron transfer reactions involving the molecule.

The oxidation of the dithiol to the corresponding disulfide is a key redox process studied. The potential at which this occurs can be influenced by the solvent, pH, and the presence of coordinating species. The investigation of reaction intermediates, such as radical cations, can be carried out using spectroscopic techniques in conjunction with electrochemical methods. These transient species are often key to understanding the detailed mechanism of the redox reactions.

Rearrangement Reactions and Ring Transformations

While specific examples of rearrangement reactions and ring transformations involving this compound are not extensively documented in readily available literature, the general reactivity patterns of dithianes and dithiols suggest potential pathways. For instance, under certain conditions, ring contraction or expansion reactions could be envisaged, possibly mediated by desulfurization or skeletal rearrangement processes. The stability of the 1,4-dithiane ring, however, makes such transformations challenging without specific reagents or catalysts designed to promote them.

Utilization as a C2-Synthon in Complex Molecular Architecture Synthesis

The core structure of this compound, featuring a two-carbon unit flanked by reactive functional groups, lends itself to application as a C2-synthon in organic synthesis. This means it can be used to introduce a two-carbon building block into a larger molecule. The thiol groups provide handles for various coupling reactions, allowing for the construction of more complex molecular architectures.

For example, the dithiol can be reacted with electrophiles to form new carbon-sulfur bonds, thereby extending the carbon chain or creating new ring systems. The ability to protect the thiol groups and then deprotect them at a later stage adds to the synthetic utility of this compound, allowing for sequential and controlled bond formation.

Polymer Chemistry and Advanced Materials Applications of 1,4 Dithiane 2,3 Dithiol

Monomer Design and Polymerization Studies

The dual functionality of 1,4-Dithiane-2,3-dithiol, possessing both a cyclic disulfide-like structure and vicinal thiol groups, opens up multiple avenues for polymerization. These pathways can be explored by drawing parallels with the known polymerization behaviors of similar sulfur-containing monomers.

Polycondensation Reactions for Linear and Branched Polymers (by analogy with 1,4-dithiane-2,5-diol)

By analogy with its hydroxyl counterpart, 1,4-dithiane-2,5-diol (B140307), this compound is a prime candidate for polycondensation reactions. The two thiol groups can react with a variety of difunctional electrophilic comonomers to yield linear or branched polymers. For instance, polycondensation with dihalides, dicarboxylic acids, or diisocyanates would lead to the formation of poly(thioether)s, poly(thioester)s, and poly(thiourethane)s, respectively.

The use of 1,4-dithiane-2,5-diol in the synthesis of aliphatic random copolyesters via direct melt polycondensation has been demonstrated, yielding polymers with flexible chains and potential for biomedical applications. rsc.org Similarly, the polycondensation of this compound with dicarboxylic acids could produce analogous polyesters with a higher sulfur content. High reaction temperatures are often required for bulk polycondensation to drive the reaction forward, though this can lead to challenges with monomer volatility and thermal stability. researchgate.net

The choice of comonomer and reaction conditions can be used to control the polymer architecture. For example, using a trifunctional or tetrafunctional comonomer in place of a difunctional one would introduce branching points, leading to the formation of branched or cross-linked network polymers. The polycondensation of dithiols with compounds like dimethyl trithiocarbonate (B1256668) has been shown to be a general strategy for accessing a diverse range of recyclable sulfur-rich polymers, including thermoplastics and elastomers. bohrium.com

Table 1: Potential Polycondensation Reactions of this compound

| Comonomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Dihaloalkane/aryl | Thioether (-S-) | Poly(thioether) | High refractive index, thermal stability |

| Diacyl chloride | Thioester (-S-CO-) | Poly(thioester) | Degradability, varied mechanical properties |

| Diisocyanate | Thiourethane (-S-CO-NH-) | Poly(thiourethane) | Elastomeric properties, hydrogen bonding |

Ring-Opening Polymerization Mechanisms (by analogy with 1,2-dithiane (B1220274) and other cyclic disulfides)

The 1,4-dithiane (B1222100) ring itself, containing two sulfide (B99878) linkages, is generally stable. However, the disulfide bond present in related cyclic monomers like 1,2-dithiane is susceptible to ring-opening polymerization (ROP). This polymerization can be initiated by various means, including thermal, radical, anionic, or cationic methods, to produce poly(disulfide)s. acs.orgacs.org For instance, the bulk polymerization of 1,2-dithiane can proceed readily without an initiator above its melting point. acs.org

By analogy, if this compound were to undergo a rearrangement or exist in equilibrium with a species containing a disulfide bond, it could potentially undergo ROP. The polymerization of cyclic disulfides can be controlled to produce either linear or cyclic polymers depending on the initiator used; aryl thiol initiators tend to favor cyclic polymers, while alkyl thiols favor linear ones. acs.orgnih.gov

The ROP of cyclic disulfides can also be a reversible process. For example, the radical ROP of lipoic acid, a naturally occurring cyclic disulfide, is reversible and characterized by a ceiling temperature. nih.gov This reversibility is a key feature for developing chemically recyclable and self-healing materials. The presence of the free thiol groups on the this compound monomer could also act as chain transfer agents or initiators in such a polymerization, influencing the molecular weight and architecture of the resulting polymer.

Michael Polyaddition for Poly(thioether sulfone) Synthesis

The thiol groups of this compound are excellent nucleophiles for Michael addition reactions. This makes the monomer highly suitable for Michael polyaddition with monomers containing activated double bonds, such as divinyl sulfone or bis(vinylsulfonyl)methane. This reaction is a type of "click" chemistry, known for its high efficiency, mild reaction conditions, and lack of byproducts.

This strategy has been successfully employed to synthesize poly(thioether sulfone)s with high refractive indices and high Abbe's numbers. acs.orgresearchgate.net For example, the polyaddition of 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD), a related dithiol, with divinyl sulfone yields a high molecular weight, thermoplastic poly(thioether sulfone). researchgate.net These polymers exhibit good thermal stability and optical transparency. acs.orgresearchgate.net

The resulting poly(thioether sulfone)s from this compound would feature a high density of sulfur atoms, both in the thioether linkages formed during polymerization and within the dithiane ring of the monomer unit. This high sulfur content is highly desirable for achieving a high refractive index.

Table 2: Properties of Poly(thioether sulfone)s from Michael Polyaddition (by analogy)

| Dithiol Monomer | Comonomer | Polymer Refractive Index (nD) | Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|---|

| 2,5-Bis(sulfanylmethyl)-1,4-dithiane (BMMD) | Divinyl sulfone (DVS) | 1.6512 | 47 °C | researchgate.net |

| 2,5-Bis(sulfanylmethyl)-1,4-dithiane (BMMD) | Bis(vinylsulfonyl)methane (BVSM) | 1.6461 | - | researchgate.net |

Polymerization Behavior of 1,4-Dithiane-2,3-dicarboxylate and Analogues

Analogues of this compound, such as dicarboxylate derivatives, could also serve as important monomers. For example, a hypothetical 1,4-Dithiane-2,3-dicarboxylic acid could be used in polycondensation reactions with diols to form polyesters, or with diamines to form polyamides. These polymers would incorporate the dithiane ring into the polymer backbone, influencing properties such as chain flexibility and thermal stability.

Furthermore, dithioester derivatives, which can be synthesized from 1,3-dithiolanes, are important chain transfer agents in polymer chemistry, particularly in reversible addition-fragmentation chain-transfer (RAFT) polymerization. acs.org This suggests that derivatives of this compound could be designed to act as control agents for radical polymerizations, enabling the synthesis of well-defined polymer architectures.

Integration into High Refractive Index Materials

Polymers with a high refractive index (HRI) are crucial for advanced optical components like lenses, optical films, and waveguides. acs.orgnih.gov A key strategy for increasing the refractive index of a polymer is to incorporate atoms with high molar refraction, such as sulfur. acs.orgnih.gov The high sulfur content of this compound makes it an exceptionally promising monomer for HRI polymers.

The incorporation of sulfur atoms through thioether, disulfide, or heterocyclic structures effectively increases the refractive index. nih.govbohrium.com Polymers synthesized from dithiols and bromoalkynes or via thiol-yne photopolymerization have achieved very high refractive indices, with some exceeding 1.8. nih.govbohrium.com For instance, organobase-catalyzed polymerization of dithiophenols and bromoalkynes has produced polymers with refractive indices up to 1.8433 at 589 nm and excellent optical transparency. nih.gov

The poly(thioether sulfone)s synthesized via Michael polyaddition, as described in section 5.1.3, are a prime example of HRI polymers derived from dithiols. acs.orgresearchgate.netresearchgate.net The combination of sulfide, sulfone, and alicyclic units in the polymer chains contributes to both a high refractive index and a high Abbe's number (low chromatic dispersion). researchgate.net Polymers derived from this compound would benefit from the high density of sulfur atoms within the monomer unit itself, potentially leading to materials with exceptionally high refractive indices and good optical clarity.

Development of Redox-Active Polymers for Energy Storage Applications

Redox-active polymers are a class of materials that can store and release energy through reversible electrochemical reactions, making them promising candidates for next-generation batteries and supercapacitors. bohrium.comosti.gov The ability of sulfur compounds, particularly disulfides, to undergo reversible redox reactions (cleavage and formation of S-S bonds) makes them attractive for these applications.

Polymers containing disulfide bonds in their backbone or as pendant groups can act as the cathode material in rechargeable batteries. acs.org The redox reaction involves the two-electron reduction of the disulfide bond to form two thiolates, and the reverse oxidation to reform the disulfide. Cross-linked polymer particles containing disulfide moieties have been shown to exhibit improved electrochemical reversibility compared to their small-molecule analogues. acs.org

Given the dithiol/disulfide character inherent in its structure and its potential polymers, this compound is a candidate for creating redox-active materials. Polymers synthesized from this monomer could be designed to have a high density of redox-active sites, potentially leading to high specific capacities. For example, a polymer with repeating this compound units could theoretically undergo redox cycling involving both the thiol groups and the ring sulfides, offering a complex and potentially high-capacity system. The development of such polymers is of great interest for creating sustainable and versatile energy storage systems. rsc.orgbohrium.comresearchgate.net

Coordination Chemistry of 1,4 Dithiane 2,3 Dithiol

Ligand Properties and Chelation Modes with Transition Metals

The ligand 5,6-dihydro-1,4-dithiin-2,3-dithiolate, often abbreviated as dddt, is a member of the 1,2-dithiolene family of ligands. These ligands are known for their ability to form stable complexes with a wide range of transition metals. A key feature of metal-bis-1,2-dithiolene complexes is their extended, electronically delocalized core, which includes the central metal atom, the four sulfur donor atoms, and the carbon-carbon double bonds of the ligands. wikipedia.org This delocalization is a defining characteristic and gives rise to many of their unique properties.

In its deprotonated form, dddt acts as a bidentate ligand, coordinating to a metal center through its two thiol sulfur atoms. This chelation results in the formation of a stable five-membered ring. The coordination geometry around the central metal in these complexes is typically planar or close to planar. wikipedia.org This planarity, combined with the electronic delocalization, makes these complexes structurally similar to organic electron donors like tetrathiafulvalene (TTF) and its derivatives, such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). wikipedia.org

The properties of the resulting metal complexes can be tuned by the choice of the metal and the substituents on the dithiolene ligand. The dddt ligand itself has an ethylene bridge that is not part of the delocalized π-system, which distinguishes it from some other dithiolene ligands.

Synthesis and Characterization of Mononuclear and Multinuclear Metal Complexes

The synthesis of mononuclear and multinuclear metal complexes of dddt and related dithiolene ligands generally involves the reaction of a metal salt with the dithiol ligand or its corresponding salt. These reactions are often carried out in an alcoholic medium or other suitable organic solvents. The resulting metal complexes can then be isolated as crystalline solids.

A variety of characterization techniques are employed to elucidate the structure and properties of these complexes. These methods include:

Elemental Analysis: To determine the empirical formula of the complex.

Spectroscopic Techniques:

Infrared (IR) spectroscopy to identify characteristic vibrational modes.

UV-Visible-NIR spectroscopy to study the electronic transitions. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. wikipedia.org

Electrochemical Methods: Such as cyclic voltammetry, to probe the redox properties of the complexes. wikipedia.org

For example, complexes of the type [Ni(dddt)₂]ⁿ have been synthesized with the charge (n) on the complex ranging from dianionic to neutral and even fractionally oxidized cationic species. wikipedia.org The synthesis of multinuclear complexes can be more intricate and may involve the use of bridging ligands or specific reaction conditions that favor the formation of larger aggregates.

Electronic and Magnetic Properties of Dithiolate Coordination Compounds

The electronic and magnetic properties of dithiolate coordination compounds, particularly those of the dithiolene type like dddt complexes, are diverse and have been a subject of intense research. The extensive electronic delocalization in these molecules leads to several important characteristics:

Redox Activity: Metal dithiolene complexes often exhibit one or more reversible redox processes. wikipedia.org This ability to exist in multiple stable oxidation states is a hallmark of these compounds.

Low-Energy Electronic Transitions: These complexes frequently display strong absorption bands in the visible or near-infrared (NIR) region of the electromagnetic spectrum. wikipedia.org

Delocalized Frontier Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically distributed over the entire metal-ligand framework. wikipedia.org

The magnetic properties of these complexes are also of significant interest. Depending on the central metal ion, its oxidation state, and the coordination geometry, the complexes can be diamagnetic or paramagnetic. In some cases, these complexes can exhibit temperature-independent paramagnetism. For instance, certain platinum-based dithiolato complexes have shown this behavior. The magnetic properties can also be influenced by intermolecular interactions in the solid state.

| Property | Description |

| Electrochemical Behavior | Often exhibit one or more reversible redox processes. |

| Optical Properties | Characterized by low-energy absorption bands in the visible or near-infrared (NIR) region. |

| Frontier Orbitals | The HOMO and LUMO are typically delocalized over the entire molecule. |

| Magnetic Susceptibility | Can range from diamagnetic to paramagnetic, with some exhibiting temperature-independent paramagnetism depending on the metal and structure. |

Formation of Charge-Transfer Salts and Organic Conductors

A significant area of research for metal dithiolene complexes, including those of dddt, is their ability to form charge-transfer (CT) salts that can behave as molecular conductors or even superconductors. The structural and electronic similarities between metal dithiolene complexes and organic donors like TTF make them excellent candidates for these applications. wikipedia.org

These conducting materials are typically formed by the partial oxidation or reduction of the neutral metal dithiolene complex, often through electrochemical methods or by reaction with an appropriate electron acceptor or donor. The resulting salts consist of stacks of the metal complexes, and their electrical conductivity is highly dependent on the arrangement of these stacks and the degree of charge transfer.

For example, partially oxidized species of nickel complexes with a related ligand have shown conductivities ranging from 10⁻¹ to 10⁻⁵ S cm⁻¹, depending on the counterion. wikipedia.org The formation of these charge-transfer salts can lead to materials with a wide range of electronic behaviors, from semiconducting to metallic.

Theoretical and Computational Studies on 1,4 Dithiane 2,3 Dithiol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. numberanalytics.com Methods like B3LYP and M06-2X, paired with basis sets such as 6-31G(d) or aug-cc-pvdz, are commonly used to model sulfur-containing heterocycles. nih.govresearchgate.net These calculations are fundamental to predicting the geometry, electronic environment, and spectroscopic characteristics of 1,4-dithiane-2,3-dithiol.

Prediction of Molecular Geometry and Electronic Structure

Quantum chemical calculations predict that the 1,4-dithiane (B1222100) ring adopts a chair conformation as its most stable geometry, similar to cyclohexane. mdpi.com For the parent 1,4-dithiane, DFT calculations have been employed to optimize the geometry of its chair and twist conformers. nih.gov The introduction of dithiol (-SH) groups at the C2 and C3 positions is expected to influence the ring's geometry due to steric and electronic effects.

In a computational study on a related compound, 2,5-dimethyl-1,4-dithiane-2,5-dithiol, DFT methods were used to optimize the structures of its various conformers. researchgate.net Natural Bond Orbital (NBO) analysis is a critical tool in these studies, revealing insights into electron delocalization. For instance, NBO analysis has shown that stereoelectronic effects, such as the delocalization of electron density from a sulfur lone pair (LP) to an antibonding orbital (σ*) of an adjacent C-S bond, play a significant role in stabilizing certain conformations. researchgate.net In the case of 2,5-dimethyl-1,4-dithiane-2,5-dithiol, these hyperconjugative interactions were found to favor the diaxial (ax,ax) conformer. researchgate.net

The electronic properties are further elucidated by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. mdpi.com For peptoids derived from 1,4-dithiane-2,5-diol (B140307), the calculated HOMO-LUMO gap was used to infer reactivity, with a smaller gap suggesting higher reactivity. mdpi.com Similarly, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. mdpi.com

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Furthermore, computational methods can be used to predict reactivity and selectivity based on calculated NMR shifts. researchgate.net Studies on various heteroaromatic systems have shown that the position with the lowest calculated ¹³C or ¹H chemical shift often correlates with the site of electrophilic attack, as this position is typically the most electron-rich. researchgate.net This approach, combined with analysis of the HOMO orbitals, can predict the regiochemical outcome of reactions with high accuracy. researchgate.net

Conformational Analysis and Energetics of Dithiane Ring Inversion

The 1,4-dithiane ring is conformationally flexible, capable of undergoing ring inversion between different chair and twist forms. Computational studies have meticulously mapped the potential energy surface for these interconversions for the parent 1,4-dithiane. nih.gov

The chair conformation is the global energy minimum. The ring can invert to a higher-energy twist conformer. A detailed study using various ab initio and DFT methods determined the energy difference between the chair and the 1,4-twist conformer to be approximately 4.85 kcal/mol. nih.gov The transition state connecting the chair and twist forms was found to be 11.7 kcal/mol higher in energy than the chair conformer, representing the barrier to this interconversion. nih.gov Another transition state, the 1,4-boat structure, was identified as the energy maximum for the interconversion between the two enantiomeric twist conformers. nih.gov

The table below summarizes the calculated relative energies for the conformational interconversion of the parent 1,4-dithiane molecule.

| Conformer/Transition State | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| 1,4-Twist | 4.85 |

| 1,4-Boat (TS for Twist-Twist) | ~9.5 - 10.5 |

| Chair-Twist TS | 11.7 |

Data sourced from a computational study on 1,4-dithiacyclohexane (1,4-dithiane). nih.gov

Mechanistic Studies of Reaction Pathways

Computational chemistry is invaluable for elucidating complex reaction mechanisms, identifying intermediates, and calculating the activation energies of transition states. numberanalytics.comrsc.orgrsc.org A detailed DFT study on the domino reaction between 1,4-dithiane-2,5-diol and azomethine imines provides a clear example of this capability. rsc.orgrsc.org

For the subsequent [3+3] cycloaddition, the calculations again mapped out several potential pathways, identifying the most energetically favorable route which involves deprotonation by DABCO, nucleophilic attack, and subsequent intramolecular cyclization. rsc.orgrsc.org Such mechanistic insights are crucial for optimizing reaction conditions and understanding the origins of stereoselectivity. rsc.org

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can predict the reactivity of molecules and the selectivity of their reactions. numberanalytics.com As mentioned, analysis of frontier molecular orbitals (HOMO and LUMO) is a common method for this purpose. mdpi.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com In a study of peptoids derived from 1,4-dithiane-2,5-diol, a compound with a smaller calculated energy gap (5.08 eV) was predicted to be more reactive than its analogues with larger gaps (up to 6.09 eV). mdpi.com

This relationship was also explored in a study of 2,5-dimethyl-1,4-dithiane-2,5-dithiol, where molecular reactivity parameters were correlated with stereoelectronic effects and thermodynamic parameters. researchgate.net The study found a direct relationship, where more stable conformers, influenced by greater stereoelectronic effects, also exhibited higher reactivity. researchgate.net

Future Research Directions and Emerging Applications of 1,4 Dithiane 2,3 Dithiol

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The presence of stereocenters at the 2 and 3 positions of the 1,4-dithiane (B1222100) ring makes the development of asymmetric synthesis methodologies for its chiral derivatives a compelling research avenue. The ability to produce enantiomerically pure forms of 1,4-dithiane-2,3-dithiol and its derivatives is crucial for applications in chiral catalysis, pharmaceuticals, and advanced materials.

Future research is anticipated to focus on several key strategies for asymmetric synthesis. One promising approach involves the use of chiral catalysts in reactions that form the dithiane ring. For instance, domino reactions catalyzed by chiral tertiary amine-squaramide catalysts have been successfully employed in the asymmetric formal [3+2] annulation of 1,4-dithiane-2,5-diol (B140307) with isatin (B1672199) imines, yielding products with high enantioselectivity. beilstein-journals.org Similar strategies could be adapted for the synthesis of chiral 2,3-disubstituted 1,4-dithianes.

Another area of exploration is the enzymatic resolution of racemic mixtures of this compound derivatives. Lipases and other enzymes have shown great potential in the kinetic resolution of various chiral compounds and could be employed to separate enantiomers of functionalized 1,4-dithiane-2,3-dithiols with high efficiency.

The development of chiral pool synthesis, starting from readily available chiral precursors, also presents a viable route. For example, (−)‐sclareol, a versatile chiral building block, has been used in the synthesis of numerous natural products. researchgate.net Identifying suitable chiral starting materials that can be converted to this compound derivatives would be a significant step forward.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral this compound Derivatives

| Synthesis Strategy | Description | Potential Advantages |

|---|---|---|

| Chiral Catalysis | Employment of chiral catalysts (e.g., organocatalysts, metal complexes) to induce enantioselectivity in the formation of the dithiane ring. | High efficiency, potential for a wide range of substrates. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. | High enantioselectivity, mild reaction conditions. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials for the synthesis of enantiomerically pure target compounds. | Access to optically pure products, well-defined stereochemistry. |

| Asymmetric Umpolung | Reaction of lithiated dithianes with chiral electrophiles, such as N-phosphonyl imines, to create chiral α-amino dithianes. nih.gov | Good yields and high diastereoselectivities. |

Exploration of Bio-Inspired Systems and Bioconjugation (e.g., thiol-disulfide exchange)

The thiol groups of this compound are prime candidates for engaging in bio-inspired chemistry, particularly thiol-disulfide exchange reactions. This reversible covalent chemistry is fundamental to many biological processes, including protein folding and regulation. researchgate.net The vicinal arrangement of the two thiol groups in this compound could lead to the formation of a stable five-membered disulfide ring upon oxidation, a motif that is known to be more reactive in thiol-disulfide exchange than larger cyclic or acyclic disulfides. harvard.edunih.gov

This reactivity opens up possibilities for the use of this compound in the development of novel bioconjugation reagents. csic.es For example, it could be used to create linkers for antibody-drug conjugates (ADCs) that are stable in circulation but can be cleaved by the reducing environment within a target cell. The rate of this cleavage could potentially be tuned by modifying the substituents on the dithiane ring.

Furthermore, the ability of dithiols to interact with and reduce disulfide bonds makes them valuable tools in molecular biology and proteomics. csic.eswisc.edu this compound could be explored as a novel reducing agent, potentially with different redox properties and stability compared to commonly used reagents like dithiothreitol (B142953) (DTT).

The reaction of bis-thiols with electron-poor aryl nitriles to form stable amino dithioacetals is another emerging bioconjugation strategy. nih.gov The applicability of this compound in such "nitrile bis-thiol" reactions warrants investigation for protein modification and antibody conjugation. nih.gov

Rational Design of Novel Catalysts and Reagents

The unique electronic and structural features of this compound make it a promising scaffold for the rational design of new catalysts and reagents. The sulfur atoms can act as ligands for metal centers, suggesting its use in the synthesis of novel organometallic catalysts. For instance, dithiolene ligands are known to form stable complexes with a variety of transition metals, and these complexes often exhibit interesting redox and catalytic properties.

The Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion equivalents, is a cornerstone of modern organic synthesis. nih.gov While 1,4-dithianes are generally less explored in this context, the development of methods to functionalize the this compound ring could lead to new synthetic tools. Recent advances in the direct C-H functionalization of 1,4-dithianes using photoredox catalysis suggest that a sulfur-stabilized carbon radical can be a viable intermediate, opening doors for various cross-coupling reactions. beilstein-journals.org

Furthermore, the vicinal thiol groups can be used as anchoring points to immobilize catalytic species on solid supports, leading to the development of heterogeneous catalysts that are easily separable and recyclable. The ability of dithiols to participate in conjugate addition reactions also suggests that this compound could be used as a building block for the synthesis of complex organic molecules and functional polymers. researchgate.netorganic-chemistry.org

Applications in Advanced Porous Materials and Frameworks

The development of advanced porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers, is a rapidly growing field with applications in gas storage, separation, and catalysis. wikipedia.orgrsc.orgsigmaaldrich.com The rigid structure and functionalizable nature of this compound make it an excellent candidate as a building block for these materials.

The thiol groups can coordinate to metal ions to form the nodes of a MOF, or they can be used as reactive sites for post-synthetic modification of a pre-formed framework. rsc.org The sulfur atoms within the dithiane ring could also interact with specific guest molecules, leading to materials with tailored adsorption properties. The use of oligomeric ligands containing functionalized tethers has been shown to be an effective strategy for creating new MOF structures. rsc.org

In the realm of porous polymers, multi-functional monomers are often used to create cross-linked networks with high surface areas. mdpi.comtugraz.at this compound, with its two reactive thiol groups, could be co-polymerized with other monomers to create porous polymers with unique properties. For example, its incorporation into polymers synthesized through Michael addition reactions could lead to materials with interesting morphologies and applications in areas such as catalysis and separation. mdpi.com

Table 2: Potential Roles of this compound in Porous Materials

| Material Type | Potential Role of this compound | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | As a linker molecule, with thiol groups coordinating to metal centers. As a functional component for post-synthetic modification. | Gas storage and separation, catalysis, sensing. |

| Porous Organic Polymers | As a cross-linking monomer in polymerization reactions. | Heterogeneous catalysis, adsorption, separations. |

| Functionalized Surfaces | Formation of self-assembled monolayers on gold and other surfaces. | Sensors, electronic devices, biocompatible coatings. |

Environmental and Sustainable Chemistry Aspects (e.g., biodegradability of related polymers)

The principles of green chemistry encourage the use of renewable resources and the design of products that are biodegradable. tandfonline.com Sulfur-containing polymers are gaining attention for their potential biomedical and environmental applications. orientjchem.org The biodegradability of polymers is influenced by their chemical structure, with the presence of heteroatoms often enhancing susceptibility to microbial or enzymatic degradation.

Polymers derived from this compound could exhibit interesting degradation profiles. The dithiane ring and the disulfide bonds that can be formed from the thiol groups are potential sites for enzymatic or chemical cleavage. Research on aliphatic copolyesters containing 1,4-dithiane-2,5-diol has shown that such polymers can be biodegradable and have potential applications in the biomedical field. orientjchem.org Similarly, polymers synthesized from 1,4-butanedithiol (B72698) are also considered biodegradable. wikipedia.org

Future research should focus on the synthesis and characterization of polymers incorporating this compound and the evaluation of their biodegradability under various environmental conditions. This could lead to the development of new sustainable materials for applications in packaging, agriculture, and medicine. Moreover, the use of dithiols in environmentally friendly synthetic methods, such as those performed in water or under solvent-free conditions, aligns with the goals of green chemistry. nih.govorganic-chemistry.org The potential environmental impact of fluorinated derivatives of dithianes should also be a consideration in future research, as these compounds can be persistent in the environment. solubilityofthings.com

Q & A

Q. What strategies resolve contradictions in reported reaction yields across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.